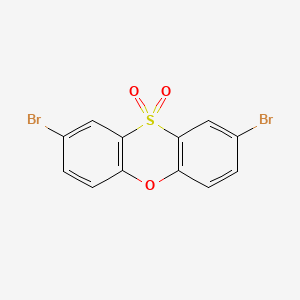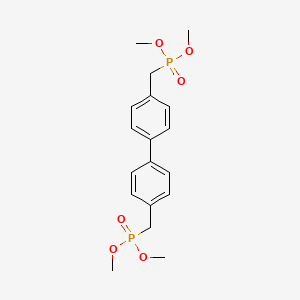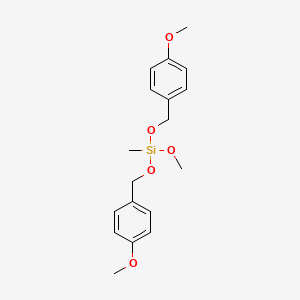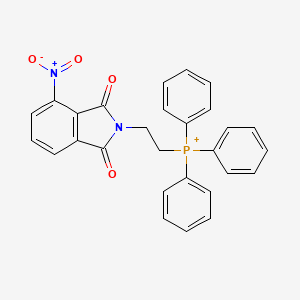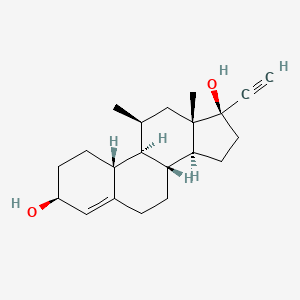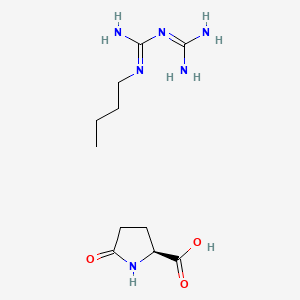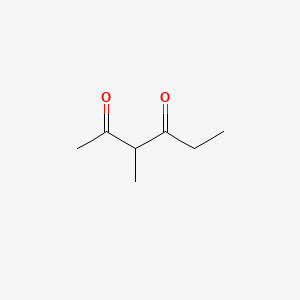
3-Methyl-2,4-hexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2,4-hexanedione is an organic compound with the molecular formula C7H12O2 It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-2,4-hexanedione can be synthesized through several methods. One common approach involves the condensation of ethyl caproate with acetone in the presence of sodium hydride . Another method includes the acylation of ethyl acetoacetate followed by cleavage and decarboxylation . Additionally, the acetylation of 2-heptanone with ethyl acetate and sodium amide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as cost, yield, and purity requirements. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-Methyl-2,4-hexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The carbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can react with the carbonyl groups.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Alcohols and diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Methyl-2,4-hexanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the synthesis of bioactive molecules.
Industry: Utilized in the production of fine chemicals, fragrances, and other industrial products.
作用机制
The mechanism of action of 3-Methyl-2,4-hexanedione involves its reactivity with nucleophiles and electrophiles. The carbonyl groups in the compound can undergo nucleophilic addition reactions, forming various intermediates and products. The specific pathways and molecular targets depend on the reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
2,4-Hexanedione: A similar diketone with a different substitution pattern.
2,5-Hexanedione: Another diketone with a different carbonyl group arrangement.
3-Methyl-2,5-hexanedione: A compound with a similar structure but different carbonyl positions.
Uniqueness
3-Methyl-2,4-hexanedione is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the methyl group at the 3-position and the carbonyl groups at the 2 and 4 positions make it distinct from other hexanediones .
属性
CAS 编号 |
4220-52-4 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC 名称 |
3-methylhexane-2,4-dione |
InChI |
InChI=1S/C7H12O2/c1-4-7(9)5(2)6(3)8/h5H,4H2,1-3H3 |
InChI 键 |
CAVUEALRYKNYRW-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




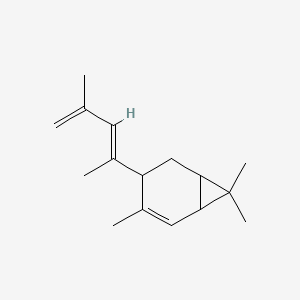
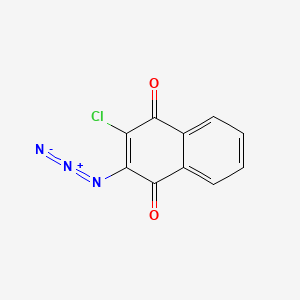
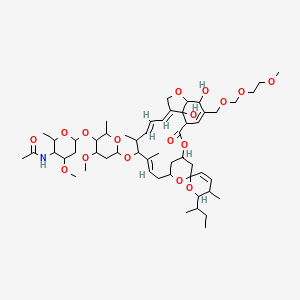
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
